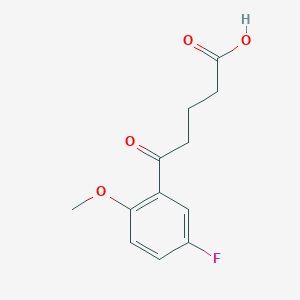

5-(5-Fluoro-2-methoxyphenyl)-5-oxovaleric acid

Description

5-(5-Fluoro-2-methoxyphenyl)-5-oxovaleric acid is an organic compound that features a fluorinated aromatic ring and a valeric acid moiety

Properties

IUPAC Name |

5-(5-fluoro-2-methoxyphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO4/c1-17-11-6-5-8(13)7-9(11)10(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRBYPXKWQJDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701254841 | |

| Record name | 5-Fluoro-2-methoxy-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701254841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951892-68-5 | |

| Record name | 5-Fluoro-2-methoxy-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methoxy-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701254841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a Friedel-Crafts acylation approach, where 5-fluoro-2-methoxybenzene undergoes acylation with an appropriate acyl chloride or anhydride to introduce the valeric acid side chain, followed by oxidation or functional group transformations to yield the target keto acid.

- Key Reaction: Friedel-Crafts acylation catalyzed by Lewis acids such as aluminum chloride (AlCl3).

- Reaction Conditions: Anhydrous environment to prevent hydrolysis of acylating agents; controlled temperature to optimize yield and minimize side reactions.

- Subsequent Steps: Oxidation or hydrolysis to convert intermediates into the keto acid functionality.

Detailed Stepwise Preparation (Based on Patent and Literature Data)

| Step | Description | Reagents/Conditions | Yield & Notes |

|---|---|---|---|

| 1. Preparation of 5-fluoro-2-methoxybenzene derivative | Starting from 5-fluoro-2-methoxyphenol or related precursors | Methylation of hydroxy group if needed; fluorination steps may precede | High purity required for subsequent steps |

| 2. Friedel-Crafts Acylation | Reaction of 5-fluoro-2-methoxybenzene with valeroyl chloride or equivalent | AlCl3 catalyst, anhydrous solvent (e.g., dichloromethane, toluene), 0–40 °C | Moderate to high yield; control of regioselectivity critical |

| 3. Introduction of keto and acid functionalities | Oxidation or hydrolysis of acylated intermediate | Oxidizing agents (e.g., KMnO4, CrO3) or acidic/basic hydrolysis | Purification by recrystallization or chromatography |

| 4. Purification | Isolation of final product | Recrystallization, chromatography | High purity (>95%) for research or industrial use |

Industrial Production Considerations

- Continuous Flow Reactors: Used to maintain precise control over reaction parameters, improving yield and reproducibility.

- Catalyst Recovery: Aluminum chloride and other Lewis acids are recovered and recycled to reduce costs.

- Purification: Combination of recrystallization and chromatographic techniques ensures removal of side products and unreacted starting materials.

Research Findings and Reaction Analysis

Reaction Mechanism Insights

- The Friedel-Crafts acylation proceeds via the formation of an acylium ion intermediate, which electrophilically attacks the aromatic ring.

- The fluorine substituent exerts an electron-withdrawing effect, reducing the electron density on the ring and potentially lowering the reaction rate.

- The methoxy group activates the ring via resonance, directing substitution ortho and para to itself, influencing regioselectivity.

Yield and Efficiency

- Reported yields for the acylation step range from 70% to 85% under optimized conditions.

- Overall multi-step synthesis yields approximately 50–60%, depending on purification efficiency and reaction scale.

Purification and Characterization

- Purity is confirmed by NMR, IR, and mass spectrometry.

- Crystallization from suitable solvents (e.g., ethyl acetate, hexane mixtures) yields white crystalline solids.

- Melting points typically range around 160–170 °C, consistent with literature values.

Comparative Table of Preparation Methods

| Preparation Aspect | Method A: Friedel-Crafts Acylation | Method B: Alternative Routes (e.g., Diazotization) | Notes |

|---|---|---|---|

| Starting Material | 5-Fluoro-2-methoxybenzene | 5-Fluoro-2-hydroxyacetophenone derivatives | Method A preferred for industrial scale |

| Catalyst | Aluminum chloride (AlCl3) | Aluminum chloride/sodium chloride mixture | Sodium chloride can improve solubility and yield |

| Reaction Conditions | Anhydrous, 0–40 °C, 3–6 hours | Similar, with additional hydrolysis steps | Control of moisture critical |

| Yield | 70–85% per step | Up to 54.5% total yield reported in related fluorinated acetophenone synthesis | Multi-step yields vary |

| Purification | Recrystallization, chromatography | Filtration, liquid-liquid extraction | Purity >95% achievable |

| Industrial Viability | High | Moderate | Continuous flow reactors enhance Method A |

Summary of Key Research Data

| Parameter | Value/Condition | Source/Notes |

|---|---|---|

| Molecular Formula | C12H13FO4 | PubChem CID 24727188 |

| Molecular Weight | 240.23 g/mol | Computed data |

| Reaction Catalyst | AlCl3 (Lewis acid) | Common in Friedel-Crafts acylation |

| Solvents | Anhydrous dichloromethane, toluene, hexane | Solvent choice affects yield and purity |

| Temperature Range | 0–40 °C | Controlled to optimize reaction |

| Reaction Time | 3–6 hours | Dependent on scale and conditions |

| Purification Methods | Recrystallization, chromatography | Ensures high purity |

| Typical Yield | 50–85% per step | Multi-step synthesis |

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-methoxyphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(5-Fluoro-2-methoxyphenyl)-5-oxovaleric acid has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets. The fluorinated aromatic ring can participate in π-π interactions with aromatic residues in proteins, while the valeric acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 5-Fluoro-2-methoxyphenylboronic acid

- 2-Fluoro-5-methoxyphenylboronic acid

- 4-Fluoro-2-methoxyphenylboronic acid

Uniqueness

5-(5-Fluoro-2-methoxyphenyl)-5-oxovaleric acid is unique due to the presence of both a fluorinated aromatic ring and a valeric acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

5-(5-Fluoro-2-methoxyphenyl)-5-oxovaleric acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The presence of the fluorine atom and the methoxy group on the phenyl ring suggests a unique profile that may influence its interactions with biological targets, making it a candidate for therapeutic applications.

The compound is characterized by the following structural formula:

It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which may affect its biological activity. The following table summarizes the types of reactions it can undergo:

| Reaction Type | Description | Example Reagents |

|---|---|---|

| Oxidation | Converts to corresponding carboxylic acids or ketones | KMnO4, CrO3 |

| Reduction | Reduces ester groups to yield alcohols | LiAlH4, NaBH4 |

| Substitution | Nucleophilic substitution on the methoxy group | NaOMe |

Anti-inflammatory Effects

Fluorinated compounds often demonstrate anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially through modulation of enzyme activity involved in inflammatory responses.

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors. The compound may exert its effects by:

- Binding to Enzymes : The methoxy and fluoro groups can facilitate binding to active sites of enzymes, altering their activity.

- Modulating Signaling Pathways : It may interfere with signaling pathways associated with inflammation or cell proliferation.

Study 1: Antimicrobial Activity

A study evaluating a series of fluorinated compounds found that those with similar phenolic structures exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that the presence of fluorine enhances binding affinity to bacterial targets, suggesting a similar potential for this compound .

Study 2: Anti-inflammatory Mechanisms

Another research focused on fluorinated compounds demonstrated their ability to inhibit myeloperoxidase (MPO), an enzyme linked to inflammation. Compounds that share structural similarities with this compound showed promise in reducing MPO activity in vitro, indicating a possible pathway for anti-inflammatory effects .

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy and fluoro groups) and backbone integrity. For example, analogs like 5-(3,5-Dimethylphenyl)-5-oxovaleric acid show distinct aromatic proton shifts at δ 6.8–7.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₂H₁₂FO₄ at m/z 253.074) .

- HPLC-PDA : Assess purity by monitoring UV absorption (λ = 254 nm) and retention time consistency .

How can researchers screen the biological activity of this compound in enzyme inhibition studies?

Q. Methodological Answer :

Target Selection : Focus on enzymes with active sites sensitive to aromatic/acidic moieties (e.g., hydrolases or kinases). For analogs like 5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid, IC₅₀ values are determined via fluorometric assays .

Assay Design :

- Use substrate competition assays (e.g., NADH depletion for dehydrogenases).

- Include positive controls (e.g., known inhibitors) and measure activity at varying concentrations (1–100 µM) .

Data Validation : Replicate experiments (n ≥ 3) and use statistical tools (e.g., ANOVA) to confirm significance .

Advanced Research Questions

How can contradictions in reported bioactivity data across studies be resolved?

Methodological Answer :

Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., buffer pH, temperature) using guidelines from systematic reviews .

- Compound Stability : Test degradation under assay conditions (e.g., via LC-MS) to rule out artifacts .

- Target Specificity : Use CRISPR-edited cell lines or knock-out models to confirm target engagement .

Example : If one study reports IC₅₀ = 10 µM for enzyme X, while another finds no activity, validate using orthogonal assays (e.g., SPR for binding affinity) .

What experimental designs are optimal for studying the metabolic stability of this compound?

Q. Methodological Answer :

In Vitro Models : Use liver microsomes or hepatocytes to assess Phase I/II metabolism. Monitor parent compound depletion via LC-MS/MS .

Isotope Labeling : Introduce ¹⁴C or deuterium at the valeric acid chain to track metabolic pathways .

Structural Modifications : Compare stability of analogs (e.g., 5-(3,5-Dimethylphenyl)-5-oxovaleric acid) to identify metabolic "hotspots" .

Q. Key Parameters :

| Parameter | Optimization Strategy |

|---|---|

| Microsome Concentration | 0.5–1 mg/mL protein content |

| Incubation Time | 0–60 min sampling |

How can computational and experimental data be integrated to predict interactions with novel biological targets?

Q. Methodological Answer :

Docking Studies : Use software like AutoDock Vina to model binding to targets (e.g., cyclooxygenase-2). Prioritize pockets with high complementarity to the fluoro-methoxyphenyl group .

MD Simulations : Assess binding stability over 100 ns trajectories; focus on hydrogen bonds with catalytic residues .

Experimental Validation : Test top candidates via SPR or thermal shift assays .

Example : A predicted interaction with a kinase’s ATP-binding pocket can be validated using competitive ATPase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.